4-Methylthiobutyl glucosinolate

描述

Context of Glucosinolates as Plant Secondary Metabolites

Glucosinolates are a group of naturally occurring secondary metabolites rich in sulfur and nitrogen. revista-agroproductividad.orgumn.edu These compounds are characteristic of plants in the order Brassicales, which includes economically important crops like cabbage, broccoli, and mustard. wikipedia.orgspringerprofessional.de While they are found in various parts of the plant, their biosynthesis primarily occurs in the leaves, from where they are transported to other organs. revista-agroproductividad.orgresearchgate.net The concentration and composition of glucosinolates can vary significantly depending on the plant's species, developmental stage, and environmental conditions. researchgate.net

The primary role of glucosinolates in plants is believed to be in defense against herbivores and pathogens. springerprofessional.deresearchgate.net In their intact form, glucosinolates are biologically inactive. mdpi.com However, when plant tissue is damaged, an enzyme called myrosinase comes into contact with glucosinolates, hydrolyzing them into various breakdown products, including isothiocyanates, thiocyanates, and nitriles. wikipedia.orgnih.gov These degradation products are often responsible for the pungent or bitter taste of cruciferous vegetables and act as deterrents to pests and diseases. wikipedia.orgmdpi.com This defense mechanism is often referred to as the "glucosinolate-myrosinase system" or the "mustard oil bomb". nih.govmdpi.com

Structural Classification of Glucosinolates

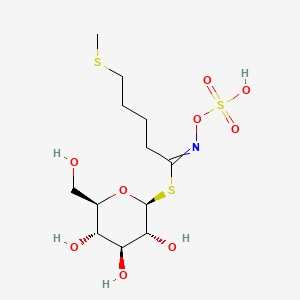

Over 130 different glucosinolates have been identified, all sharing a common core structure. revista-agroproductividad.orgmdpi.com This basic structure consists of a β-D-thioglucose group, a sulfonated oxime moiety, and a variable side chain (R group) derived from an amino acid. revista-agroproductividad.orgmdpi.com The diversity of glucosinolates arises from the variation in this side chain. mdpi.com Based on their precursor amino acid, glucosinolates are broadly classified into three main groups: aliphatic, indole (B1671886), and aromatic glucosinolates. revista-agroproductividad.orgnih.gov

Aliphatic Glucosinolates

Aliphatic glucosinolates are the most diverse group and are derived from the amino acids alanine, leucine (B10760876), isoleucine, valine, and most commonly, methionine. wikipedia.orgnih.govmdpi.com The biosynthesis of these glucosinolates often involves a chain elongation process where methylene (B1212753) groups are added to the initial amino acid, leading to a variety of side chain lengths. revista-agroproductividad.orgnih.gov This group includes well-known compounds such as sinigrin (B192396), which gives mustard its pungent flavor, and glucoraphanin (B191350), a precursor to the extensively studied sulforaphane (B1684495) found in broccoli. nih.govmdpi.com

Indole Glucosinolates

Indole glucosinolates are synthesized from the amino acid tryptophan. wikipedia.orgnih.goviarc.fr A common example is glucobrassicin, which is found in many Brassica vegetables like broccoli and cabbage. nih.govresearchgate.net Upon hydrolysis, indole glucosinolates can form various indole-containing compounds. researchgate.net There are four main types of indole glucosinolates found in cruciferous plants: glucobrassicin, neoglucobrassicin, 4-hydroxyglucobrassicin, and 4-methoxyglucobrassicin. researchgate.net

Aromatic Glucosinolates

Aromatic glucosinolates are derived from the amino acids phenylalanine and tyrosine. wikipedia.orgnih.goviarc.fr An example of an aromatic glucosinolate is sinalbin, which is found in white mustard. wikipedia.org These compounds are characterized by the presence of an aromatic ring in their side chain. iarc.fr

Definition and Specificity of Glucoerucin as an Aliphatic Glucosinolate

Glucoerucin is classified as an aliphatic glucosinolate. hmdb.ca Its chemical name is 4-methylthiobutyl glucosinolate, indicating a four-carbon chain with a methylthio group, derived from the amino acid methionine after chain elongation. nih.govtandfonline.com It is found in various cruciferous vegetables, notably in the seeds of rocket (Eruca sativa) and in Brussels sprouts. hmdb.camedchemexpress.commedchemexpress.com Glucoerucin is a precursor to the isothiocyanate erucin (B1671059). mdpi.com

The structure of glucoerucin consists of the core glucosinolate structure with a specific side chain: a butyl group with a methylthio (-SCH3) substituent at the fourth carbon. hmdb.caphytohub.eu This places it squarely within the aliphatic class of glucosinolates.

属性

CAS 编号 |

21973-56-8 |

|---|---|

分子式 |

C12H23NO9S3 |

分子量 |

421.5 g/mol |

IUPAC 名称 |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-5-methylsulfanyl-N-sulfooxypentanimidothioate |

InChI |

InChI=1S/C12H23NO9S3/c1-23-5-3-2-4-8(13-22-25(18,19)20)24-12-11(17)10(16)9(15)7(6-14)21-12/h7,9-12,14-17H,2-6H2,1H3,(H,18,19,20)/b13-8-/t7-,9-,10+,11-,12+/m1/s1 |

InChI 键 |

GKUMMDFLKGFCKH-AHMUMSBHSA-N |

手性 SMILES |

CSCCCC/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

规范 SMILES |

CSCCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |

熔点 |

153 - 154 °C |

其他CAS编号 |

21973-56-8 |

物理描述 |

Solid |

同义词 |

glucoerucin |

产品来源 |

United States |

Natural Occurrence and Distribution of Glucoerucin

Taxonomic Distribution in Plant Families

Order Brassicales

Glucoerucin is predominantly found in plants belonging to the order Brassicales. Glucosinolates are characteristic secondary metabolites of this order, playing a crucial role in the plants' defense mechanisms. The presence of glucoerucin and other glucosinolates is a defining feature of many families within this order, most notably the Brassicaceae family.

Family Brassicaceae (e.g., Brassica oleracea, Eruca sativa, Raphanus sativus)

The Brassicaceae family, commonly known as the mustard or cabbage family, is the most significant source of glucoerucin. This family includes a wide array of widely consumed vegetables.

Brassica oleracea : This species encompasses a variety of common vegetables, many of which contain glucoerucin. Notable examples include broccoli (Brassica oleracea var. italica) and cauliflower (Brassica oleracea var. botrytis). researchgate.netfoodb.canih.gov The concentration of glucoerucin can vary considerably among different cultivars and even between different parts of the plant, such as seeds, sprouts, and mature florets. researchgate.netnih.gov

Eruca sativa : Commonly known as rocket or arugula, Eruca sativa is a particularly rich source of glucoerucin. nih.govresearchwithrutgers.comextrasynthese.com In fact, glucoerucin is often the major glucosinolate found in the seeds and sprouts of this plant. nih.govresearchwithrutgers.com

Raphanus sativus : Radish is another member of the Brassicaceae family where glucoerucin has been identified.

Genera Outside Brassicales (e.g., Drypetes, Putranjiva)

While glucosinolates are archetypal for the Brassicales, their occurrence in other plant orders has been a subject of scientific investigation. The family Putranjivaceae, which is in the order Malpighiales, has been identified as containing glucosinolates. Specifically, the genera Drypetes and Putranjiva have been reasonably supported by scientific literature as containing these compounds, which would include glucoerucin. researchgate.net However, the confirmation of their presence in these genera requires further state-of-the-art chemical analysis to meet the highest scientific standards. researchgate.net

Species-Specific Abundance and Variation

The concentration of glucoerucin is not uniform across the species in which it is found. Genetic factors, environmental conditions, and the developmental stage of the plant all contribute to significant variations in its abundance.

Abundance in Eruca sativa (Rocket Salad)

Eruca sativa is distinguished by its high levels of glucoerucin, which is often the most abundant glucosinolate in this species. researchwithrutgers.comnih.gov Research has shown that the concentration of glucoerucin is particularly high in the seeds and sprouts.

In seeds, glucoerucin can represent over 90% of the total glucosinolate content, with concentrations reported to be around 108-125 µmol per gram of dry weight. researchwithrutgers.comextrasynthese.com One study found that glucoerucin accounted for 92.8% of the total glucosinolates in the defatted seed meal. nih.gov In sprouts, the high concentration is largely conserved, with one analysis indicating that glucoerucin makes up 79% of the total glucosinolates. extrasynthese.com While still present in mature leaves, the concentration is generally lower compared to the seeds and sprouts.

Table 1: Glucoerucin Content in Eruca sativa

| Plant Part | Concentration (µmol/g dry weight) | Percentage of Total Glucosinolates |

|---|---|---|

| Seeds | 108 ± 5 | ~95% |

| Sprouts | Not specified | 79% |

Prevalence in Certain Brassica oleracea Cultivars (e.g., Cauliflower, Broccoli)

Within the species Brassica oleracea, there is considerable diversity in glucoerucin content among different cultivars.

Cauliflower (Brassica oleracea var. botrytis) Studies on Indian cauliflower cultivars have revealed a wide range of glucoerucin content, from 0.067 to 7.248 μmol/g. In a study of 37 cauliflower genotypes, glucoerucin was the predominant glucosinolate in 30 of them. The concentration of glucoerucin also varies depending on the maturity group of the cauliflower. For instance, the late maturity group has been found to have the highest average glucoerucin content (1.460 µmol/g fresh weight), while the mid-early group had a lower content (0.359 µmol/g fresh weight). foodb.ca Certain cultivars have been identified as being particularly rich in glucoerucin, such as 'Pusa Deepali' (2.2138 μmol/g). foodb.ca

Table 2: Glucoerucin Content in Different Maturity Groups of Indian Cauliflower

| Maturity Group | Average Glucoerucin Content (µmol/g fresh weight) |

|---|---|

| Early | Not specified |

| Mid-early | 0.359 |

| Mid-late | Not specified |

Broccoli (Brassica oleracea var. italica) In broccoli, glucoerucin is typically found in smaller quantities compared to glucoraphanin (B191350). researchgate.net However, it is still a significant component of the glucosinolate profile, particularly in sprouts. One study on broccoli sprouts found that glucoerucin and glucoraphanin were the primary glucosinolates, with glucoerucin accounting for about 25% of the total. researchgate.net Another study on the development of broccoli sprouts showed that the concentration of glucoerucin decreased after germination, from 12.98 µmol/g to 8.23 µmol/g, and then remained relatively stable from the third to the seventh day. nih.gov

Table 3: Glucoerucin Concentration During Broccoli Sprout Development

| Days After Germination | Glucoerucin Concentration (µmol/g) |

|---|---|

| 1 | 12.98 |

| 3 | 8.23 |

Presence in Arabidopsis thaliana

Arabidopsis thaliana, a model organism in plant biology, is known to produce a variety of glucosinolates, including glucoerucin. nih.gov While present, glucoerucin is not always detected in all tissues of the plant. For instance, some studies have found that while it can be identified in the leaves, it may be absent in the roots. nih.gov The biosynthesis and accumulation of glucoerucin and other glucosinolates in Arabidopsis thaliana are complex processes influenced by the plant's genetics and developmental stage. Research on this plant has been instrumental in understanding the metabolic pathways of glucosinolates. mdpi.com The turnover of these compounds, including glucoerucin, occurs in intact tissues during various developmental phases. nih.govfrontiersin.org

Intra-Plant Distribution in Different Organs

The concentration of glucoerucin varies significantly among different organs of a plant. This differential accumulation is a result of tissue-specific biosynthesis, transport, and catabolism.

Seeds, particularly those of the Brassicaceae family, are often rich reservoirs of glucosinolates. Glucoerucin is a significant component of the glucosinolate profile in the seeds of many broccoli cultivars, being the second most abundant aliphatic glucosinolate in some cases. nih.govmdpi.com Its concentration can vary widely depending on the cultivar. For example, in a study of nine broccoli cultivars, glucoerucin concentrations in seeds ranged from 5.646 ± 2.140 mg/g dry weight (DW) to 16.602 ± 0.898 mg/g DW. nih.govmdpi.com In radish seeds, glucoerucin is one of several detected aliphatic glucosinolates. researchgate.net

| Broccoli Cultivar | Glucoerucin Concentration (mg/g DW) |

|---|---|

| LB | 5.646 ± 2.140 |

| CQJL | 16.602 ± 0.898 |

Glucoerucin is also present in the leaves of various plants. In some cabbage genotypes, glucoerucin has been specifically identified in the leaves. nih.gov The distribution within the leaves themselves can also be uneven, with concentrations varying between the inner, middle, and outer leaves, as well as different sections of a single leaf. mdpi.comresearchgate.net This heterogeneous distribution is thought to be part of the plant's defense mechanism. mdpi.comresearchgate.net In mature Baemoochae, an interspecific hybrid, an increase in glucoerucin levels has been noted in the leaves.

The presence and concentration of glucoerucin in roots can differ from that in the aerial parts of the plant. In some studies on Arabidopsis thaliana, glucoerucin was not detected in the roots, even when present in the leaves. nih.gov Conversely, in mature Baemoochae, an increase in glucoerucin levels has been observed in the roots.

Influence of Developmental Stages on Glucoerucin Levels

The concentration of glucoerucin is highly dynamic and changes significantly throughout the plant's life cycle. Generally, for aliphatic glucosinolates like glucoerucin, the highest concentrations are found in the seeds, which then decrease as the plant germinates and develops. nih.govmdpi.com

In broccoli, for instance, the concentration of glucoerucin decreases sharply after seed germination. nih.govresearchgate.net A study tracking the development of broccoli sprouts showed a decrease in glucoerucin from 12.98 µmol/g at day 1 to 8.23 µmol/g by day 3. nih.govresearchgate.net From day 3 to day 7, the concentration remained relatively stable, with a slight increase between days 5 and 7. nih.gov In many broccoli cultivars, glucoerucin levels continue to decrease as the plant develops, and it is almost entirely consumed by the 17-day seedling stage in most varieties. nih.govmdpi.com This decline in aliphatic glucosinolates during early development is a common trend observed in Brassica crops. nih.gov

| Developmental Stage | Glucoerucin Concentration (µmol/g) |

|---|---|

| 1-day sprout | 12.98 |

| 3-day sprout | 8.23 |

| 5-day to 7-day sprout | Relatively stable |

Environmental Factors Modulating Glucoerucin Accumulation

The accumulation of glucoerucin in plants is not solely determined by genetics and developmental stage but is also influenced by various environmental factors. researchgate.net Abiotic stressors such as water availability can have a notable impact on the concentration of this compound.

| Plant | Percentage Decrease in Glucoerucin under Water Stress |

|---|---|

| Broccoli (Brassica oleracea var. italica) | 24.7% |

| Kale (Brassica oleracea var. acephala) | 19.4% |

Biosynthesis Pathways of Glucoerucin

Amino Acid Precursors: Methionine-derived Pathway

Glucoerucin is derived from the amino acid L-methionine. jst.go.jpnih.gov The biosynthesis of aliphatic glucosinolates like glucoerucin begins with a chain elongation process of methionine. srce.hrmdpi.com This involves the addition of methylene (B1212753) groups to the amino acid's side chain. srce.hrnih.gov For glucoerucin, which has a four-carbon side chain (4-methylthiobutyl), the methionine side chain undergoes elongation cycles to achieve the necessary length before the core structure is synthesized. nih.govresearchgate.net

Core Glucosinolate Structure Formation

Following the chain elongation of the amino acid precursor, a series of reactions catalyzed by distinct enzyme families leads to the formation of the characteristic glucosinolate core structure. jst.go.jpsrce.hr

The side chain of methionine is extended through a cycle of reactions analogous to those in leucine (B10760876) biosynthesis. jst.go.jpnih.gov This process is critical for creating the diversity of aliphatic glucosinolates found in nature. nih.gov

The initial and committed step in the chain elongation of methionine-derived glucosinolates is catalyzed by Methylthioalkylmalate Synthase (MAM). nih.govnih.gov This enzyme facilitates the condensation of a 2-oxo acid, derived from deaminated methionine, with acetyl-CoA. mdpi.comresearchgate.net This reaction forms a 2-malate derivative, which is the first intermediate in the elongation cycle. researchgate.netnih.gov Different MAM enzymes can have preferences for different 2-oxo substrates, contributing to the variety of aliphatic glucosinolate side chains. nih.gov

After the initial condensation step, the resulting 2-malate derivative is isomerized to a 3-malate derivative by Isopropylmalate Isomerase (IPMI). jst.go.jpmdpi.comnih.gov Subsequently, Isopropylmalate Dehydrogenase (IPMDH) catalyzes an oxidative decarboxylation to yield an elongated 2-oxo acid. jst.go.jpmdpi.comnih.gov This elongated 2-oxo acid can then undergo another round of chain elongation or be transaminated to form the corresponding chain-elongated amino acid, which for glucoerucin biosynthesis is dihomomethionine. mdpi.comfrontiersin.org

Once the appropriate chain-elongated amino acid is formed, it enters the core glucosinolate biosynthesis pathway. The first step in this central pathway is the conversion of the amino acid to its corresponding aldoxime. jst.go.jpsrce.hr This N-oxygenation reaction is catalyzed by cytochrome P450 monooxygenases of the CYP79 family. srce.hrnih.gov For aliphatic glucosinolates derived from elongated methionine, such as glucoerucin, enzymes like CYP79F1 are primarily responsible for this conversion. mdpi.comnih.gov

The aldoximes produced by the CYP79 enzymes are subsequently oxidized to activated intermediates, which are proposed to be either nitrile oxides or aci-nitro compounds. jst.go.jpnih.gov This crucial step is catalyzed by another family of cytochrome P450 enzymes, the CYP83s. researchgate.net Specifically for aliphatic glucosinolates, CYP83A1 is the key enzyme that processes the aldoxime. mdpi.comnih.gov This activated molecule is then conjugated to a sulfur donor, followed by a series of glucosylation and sulfation steps to yield the final glucoerucin molecule. mdpi.comrevista-agroproductividad.org

Thioglucosylation and Sulfation (e.g., SOTs)

Following the formation of the thiohydroximate intermediate, two crucial steps complete the formation of the core glucosinolate structure: S-glucosylation and sulfation. mdpi.commdpi.com The thiohydroximate is first glucosylated by a UDP-glucosyltransferase (UGT), specifically UGT74C1 in the case of aliphatic glucosinolates, to form a desulfoglucosinolate. mdpi.com

The final step in the core biosynthesis is the sulfation of the desulfoglucosinolate, a reaction catalyzed by sulfotransferases (SOTs). mdpi.comresearchgate.net These enzymes transfer a sulfate (B86663) group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the desulfoglucosinolate. researchgate.netnih.gov In Arabidopsis thaliana, several SOTs have been identified with roles in glucosinolate biosynthesis. researchgate.netnih.govnih.gov Specifically, SOT17 and SOT18 are responsible for the sulfation of desulfoglucosinolates derived from methionine, which would include the precursor to glucoerucin. mdpi.comresearchgate.net The activity of these enzymes results in the formation of the intact glucoerucin molecule. mdpi.comnih.gov

Secondary Modifications of the Side Chain

Once the core glucoerucin structure is formed, its 4-(methylthio)butyl side chain can undergo further enzymatic modifications, leading to the production of other glucosinolates. srce.hrfrontiersin.orgmdpi.com These secondary modifications contribute significantly to the diversity of glucosinolates found in Brassicaceae plants. srce.hrmdpi.com

Desaturation of Glucoerucin to Glucoraphasatin (GRS1 enzyme)

A key secondary modification of glucoerucin is its desaturation to form glucoraphasatin. frontiersin.orgnih.gov This reaction involves the creation of a double bond in the side chain between the third and fourth carbons. oup.comnih.gov The enzyme responsible for this conversion is GLUCORAPHASATIN SYNTHASE 1 (GRS1). frontiersin.orgresearchgate.netresearchgate.net GRS1 is a 2-oxoglutarate-dependent dioxygenase. researchgate.netresearchgate.net

The active expression of the GRS1 gene is a major determinant of the aliphatic glucosinolate profile in certain plants, such as radish (Raphanus sativus), where glucoraphasatin is a major glucosinolate. oup.comresearchgate.netresearchgate.net In contrast, species that have low or no expression of GRS1 tend to accumulate glucoerucin instead. oup.comresearchgate.net Studies involving the overexpression of the GRS1 gene in Arabidopsis have shown an accumulation of glucoraphasatin and a corresponding decrease in glucoerucin levels, confirming the role of GRS1 in this specific desaturation step. nih.gov

Enzymatic Steps in Glucoerucin Formation

The formation of glucoerucin is a complex biochemical process involving a series of coordinated enzymatic reactions. The pathway begins with the chain elongation of methionine and proceeds through the formation of the core glucosinolate structure, culminating in the specific side chain of glucoerucin.

Table 1: Key Enzymatic Steps and Genes in Glucoerucin Biosynthesis

| Biosynthesis Stage | Enzymatic Step | Enzyme/Gene Family | Function | References |

| Side Chain Elongation | Deamination of Methionine | Branched-chain amino acid aminotransferase (BCAT) | Converts methionine to a 2-oxo acid. | mdpi.comrevista-agroproductividad.org |

| Condensation with Acetyl-CoA | Methylthioalkylmalate synthase (MAM) | Extends the carbon chain of the 2-oxo acid. | mdpi.comrevista-agroproductividad.org | |

| Isomerization | Isopropylmalate isomerase (IPMI) | Isomerizes the 2-malate derivative to a 3-malate derivative. | nih.govrevista-agroproductividad.org | |

| Oxidative Decarboxylation | Isopropylmalate dehydrogenase (IPMDH) | Produces an elongated 2-oxo acid. | nih.gov | |

| Core Structure Formation | Conversion to Aldoxime | Cytochrome P450 monooxygenases (CYP79s) | Converts the elongated amino acid to an aldoxime. | nih.govnih.gov |

| Conversion to Thiohydroximate | Cytochrome P450 monooxygenases (CYP83s), SUR1 | Oxidizes the aldoxime and incorporates sulfur. | mdpi.commdpi.com | |

| Thioglucosylation | UDP-glucosyltransferase (UGT74C1) | Adds a glucose moiety to form desulfoglucosinolate. | mdpi.com | |

| Sulfation | Sulfotransferases (SOT17, SOT18) | Adds a sulfate group to form Glucoerucin. | mdpi.comresearchgate.netmdpi.com | |

| Secondary Modification | Desaturation | GLUCORAPHASATIN SYNTHASE 1 (GRS1) | Converts Glucoerucin to Glucoraphasatin. | frontiersin.orgnih.govresearchgate.net |

Genetic and Molecular Regulation of Glucoerucin Biosynthesis

Identification of Regulatory Genes and Loci

The regulation of aliphatic glucosinolate biosynthesis, including that of glucoerucin, is controlled by a number of key regulatory genes. mdpi.comresearchgate.net Through integrated omics approaches, researchers have identified specific R2R3-MYB transcription factors that act as positive regulators of this pathway. pnas.org Co-expression analysis of genes involved in aliphatic glucosinolate biosynthesis revealed a distinct module of highly co-expressed genes, which included the transcription factor genes MYB28 and MYB29. pnas.org These genes are considered master regulators of the aliphatic glucosinolate biosynthetic pathway. pnas.orgnih.gov

In addition to these transcription factors, quantitative trait loci (QTL) mapping has been instrumental in identifying genomic regions associated with variations in glucosinolate content. For instance, a major QTL, qGSL-C2, has been finely mapped and the causal gene identified as BnaC2.MYB28, an R2R3-MYB transcription factor, highlighting its significant role in regulating seed glucosinolate content in Brassica napus. nih.gov

Transcription Factors Involved in Aliphatic Glucosinolate Biosynthesis

| Transcription Factor | Primary Role in Aliphatic Glucosinolate Biosynthesis |

| MYB28 | Predominant regulator, essential for basal level biosynthesis. pnas.orgnih.govfrontiersin.orgnih.gov |

| MYB29 | Plays a significant role, sometimes considered to contribute equally with MYB28. pnas.orgresearchgate.netnih.gov |

| MYB76 | Generally considered to have a minor or accessory role. nih.govfrontiersin.orgnih.gov |

| BrGI | Involved in the regulation of glucosinolates, linking biosynthesis to the circadian clock. mdpi.comnih.govresearchgate.net |

MYB28 is recognized as the most dominant regulator of aliphatic glucosinolate biosynthesis. nih.govfrontiersin.orgnih.gov It functions as a master switch, positively regulating the genes involved in both the side-chain elongation and core structure formation stages of the pathway. frontiersin.orgnih.gov Overexpression of MYB28 leads to a significant increase in the accumulation of aliphatic glucosinolates, while its knockout or suppression results in a drastic reduction. nih.govfrontiersin.orgnih.gov Studies in Brassica napus have shown that BnaC2.MYB28 acts as a positive regulator of seed glucosinolate content. nih.gov This transcription factor can form a homodimer and directly activate the expression of glucosinolate biosynthesis genes. nih.gov The expression of MYB28 itself is influenced by internal cues, with higher transcript levels observed in vegetative tissues like leaves and stems compared to reproductive tissues. frontiersin.orgnih.gov

MYB29 is another key transcription factor that positively regulates the biosynthesis of aliphatic glucosinolates. pnas.org While initially thought to play a more accessory role, some studies suggest that MYB29 contributes significantly and perhaps equally with MYB28 to the regulation of the pathway. pnas.orgresearchgate.net Overexpression of BoMYB29 in Brassica oleracea has been shown to up-regulate the aliphatic glucosinolate pathway, leading to increased production of compounds like glucoraphanin (B191350). researchgate.netnih.gov In radish (Raphanus sativus), the MYB29 gene was found to be a key regulator of genes involved in the biosynthesis of glucoraphasatin, a specific aliphatic glucosinolate. nih.govnih.gov Interestingly, under normal conditions, MYB28 is often more highly expressed than MYB29, but MYB29 may play a more prominent role in response to certain signaling molecules like methyl jasmonate. nih.gov

MYB76 is the third member of the R2R3-MYB transcription factor trio that regulates aliphatic glucosinolate biosynthesis. nih.gov It is generally considered to play a more minor or accessory role compared to MYB28 and MYB29. nih.govfrontiersin.orgnih.gov However, research has shown that MYB76 is not dependent on MYB28 and MYB29 for the induction of aliphatic glucosinolates and may have a specific role in determining the spatial distribution of these compounds within the leaf, potentially influencing their transport. nih.gov

Recent research has uncovered a link between the circadian clock and glucosinolate biosynthesis. mdpi.comnih.govresearchgate.net The GIGANTEA (GI) gene, a key component of the plant circadian clock, has been shown to be involved in the regulation of glucosinolates in Chinese cabbage (Brassica rapa). mdpi.comnih.govresearchgate.net In transgenic plants with suppressed BrGI expression, the transcript levels of many glucosinolate pathway genes were significantly altered, leading to a substantial reduction in total glucosinolate content. mdpi.comnih.govresearchgate.net This indicates that the circadian clock, through genes like BrGI, plays a role in coordinating the daily rhythms of glucosinolate production. mdpi.comnih.govresearchgate.netnih.gov

Regulation of Gene Expression in Response to Internal Cues

The expression of the regulatory and biosynthetic genes involved in glucoerucin production is tightly controlled by internal developmental cues, leading to tissue-specific and age-dependent accumulation patterns. For example, in Chinese kale, BoaMYB28 transcript levels are higher in leaves and stems compared to cotyledons, flowers, and siliques. frontiersin.orgnih.gov Furthermore, its expression varies across different leaf developmental stages, with higher accumulation in mature and inflorescence leaves. frontiersin.orgnih.gov

Regulation of Gene Expression in Response to External Stimuli

Environmental factors play a crucial role in modulating the levels of glucosinolates, including glucoerucin, as plants adapt to changing conditions. The expression of key biosynthetic and regulatory genes is fine-tuned in response to abiotic stresses, light, and temperature, thereby affecting the plant's chemical defense profile.

Salinity is a significant abiotic stress that alters the secondary metabolism of plants. In members of the Brassicaceae family, salt stress has been observed to increase the concentration of glucosinolates, which may be part of an adaptive strategy for salt tolerance. nih.govnih.gov Studies on Brassica species have shown that exposure to high salt conditions can lead to an increase in total glucosinolate content. mdpi.com

Specifically for aliphatic glucosinolates, to which glucoerucin belongs, salt stress can enhance their accumulation. For instance, in Brassica rapa, salt treatments have been shown to increase the concentration of aliphatic glucosinolates. This is accompanied by the upregulation of key biosynthetic genes such as CYP79F1, which is involved in the initial steps of aliphatic glucosinolate synthesis. researchgate.net The increase in these sulfur-containing compounds under low water potential conditions suggests they may play a role in maintaining water homeostasis within the plant. nih.govuni-hannover.de While direct studies on glucoerucin are limited, the general response of aliphatic glucosinolates to salt stress points towards a potential increase in glucoerucin levels as well, mediated by the enhanced expression of its biosynthetic pathway genes.

Table 1: Effect of High Salt Stress on Aliphatic Glucosinolate Biosynthesis

| Plant Species | Observed Effect | Affected Genes/Compounds | Reference |

|---|---|---|---|

| Brassica rapa | Increased concentration of aliphatic glucosinolates. | Upregulation of CYP79F1. | researchgate.net |

| Lepidium latifolium | Significantly higher content of the aliphatic glucosinolate sinigrin (B192396). | Sinigrin | uni-hannover.de |

| General Brassica species | Increased total glucosinolate content under salinity. | General glucosinolates | mdpi.com |

Light is a fundamental environmental signal that regulates numerous aspects of plant growth and development, including the biosynthesis of secondary metabolites like glucosinolates. The accumulation of glucoerucin is influenced by both light presence and quality, primarily through the regulation of key transcription factors.

The biosynthesis of aliphatic glucosinolates is positively regulated by a group of R2R3-MYB transcription factors, namely MYB28, MYB29, and MYB76. nih.govmdpi.com The expression of these genes is generally induced by light and repressed in darkness. nih.gov Conversely, the transcription factor HY5, a key component of light signaling, acts as a repressor of these aliphatic MYB factors. nih.gov This intricate regulation ensures that the production of aliphatic glucosinolates is coordinated with the plant's diurnal cycle. For example, studies in Arabidopsis have shown an enhanced accumulation of glucosinolates during the day compared to the night. nih.gov Furthermore, research on broccoli sprouts demonstrated that those grown under light conditions had significantly higher total glucosinolate content than those grown in darkness, highlighting the critical role of light in promoting the biosynthesis of these compounds. nih.gov

Table 2: Key Transcription Factors in Light-Regulated Aliphatic Glucosinolate Biosynthesis

| Transcription Factor | Role in Aliphatic GSL Biosynthesis | Response to Light | Reference |

|---|---|---|---|

| MYB28, MYB29, MYB76 | Positive regulators | Induced by light, repressed in dark | nih.gov |

| HY5 | Repressor of aliphatic MYB factors | Component of light signaling pathway | nih.gov |

Temperature is another critical environmental factor that can significantly impact the biosynthesis of glucosinolates. Both elevated and low temperatures can trigger changes in the expression of genes involved in the aliphatic glucosinolate pathway.

In Brassica napus, prolonged heat stress during the flowering stage has been shown to alter the expression of genes related to aliphatic glucosinolate synthesis. One study found that heat treatment led to the downregulation of 13 genes encoding various synthetic enzymes, such as UDP Glycosyltransferases and Glutathione S-transferases. frontiersin.orgbiorxiv.orgnih.gov Concurrently, five genes encoding transcription factors related to glucosinolate regulation were upregulated. frontiersin.orgbiorxiv.orgnih.gov This suggests a complex reprogramming of the biosynthetic pathway in response to heat. Similarly, in Brassica rapa, specific MYB transcription factors have been identified as being responsible for changes in glucosinolate accumulation under elevated temperatures. nih.gov Conversely, chilling and freezing temperatures have been found to increase the total amount of aliphatic glucosinolates in some Brassica species, indicating that these compounds may be involved in protection against low-temperature stress. researchgate.net

Mutational Analysis and its Impact on Glucoerucin Profiles

Mutational analysis has been a powerful tool in elucidating the function of genes involved in the glucoerucin biosynthesis pathway. By knocking out or overexpressing specific genes, researchers can observe the direct impact on the accumulation of aliphatic glucosinolates.

The transcription factor MYB28 has been identified as a master regulator of aliphatic glucosinolate biosynthesis. mdpi.comfrontiersin.org Studies involving the knockout of MYB28 have demonstrated its critical role. In Brassica oleracea (broccoli), CRISPR-Cas9 mediated knockout of myb28 resulted in a significant reduction in the accumulation of glucoraphanin, a closely related aliphatic glucosinolate, in both leaves and florets. nih.gov Similarly, in rapeseed (Brassica napus), random mutagenesis of BnMYB28 genes led to a significant decrease in seed aliphatic glucosinolates, primarily progoitrin. nih.govresearchgate.net A single nucleotide insertion in one of the MYB28 paralogs in rapeseed confirmed the gene's role in regulating aliphatic glucosinolate levels. slu.se

Conversely, overexpression of MYB28 enhances the production of these compounds. In Chinese kale (Brassica oleracea var. alboglabra), overexpression of BoaMYB28 led to an increase in the transcript levels of genes involved in both the side-chain elongation and core structure formation stages of aliphatic glucosinolate biosynthesis. frontiersin.org In contrast, RNA interference (RNAi) lines with reduced BoaMYB28 expression showed a significant decrease in the expression of these target genes. frontiersin.org These findings collectively confirm that MYB28 is a positive regulator of the aliphatic glucosinolate biosynthetic pathway, and mutations affecting its function directly lead to altered glucoerucin profiles.

Table 3: Impact of MYB28 Mutations on Aliphatic Glucosinolate Content

| Species | Type of Mutation | Effect on Aliphatic Glucosinolates | Reference |

|---|---|---|---|

| Brassica oleracea (Broccoli) | CRISPR-Cas9 knockout | Reduced glucoraphanin accumulation. | nih.gov |

| Brassica napus (Rapeseed) | Random mutagenesis (knockout) | Significantly reduced seed aliphatic glucosinolates. | nih.govresearchgate.net |

| Brassica oleracea var. alboglabra (Chinese Kale) | Overexpression | Increased expression of biosynthetic genes. | frontiersin.org |

| Brassica oleracea var. alboglabra (Chinese Kale) | RNA interference (RNAi) | Decreased expression of biosynthetic genes. | frontiersin.org |

Enzymatic Hydrolysis and Metabolism of Glucoerucin Plant and Microbe Mediated

Myrosinase (Thioglucosidase, TGGs) Activity and Mechanism

Myrosinase, formally known as thioglucoside glucohydrolase (EC 3.2.1.147), is the key enzyme responsible for initiating the breakdown of glucosinolates like glucoerucin. nih.govwikipedia.org It is a member of the glycoside hydrolase family and is unique in its ability to cleave a thio-linked glucose. wikipedia.orgyoutube.com The fundamental reaction catalyzed by myrosinase involves the hydrolysis of the thioglucosidic bond in the glucoerucin molecule. psu.edu This process releases a glucose molecule and an unstable aglycone intermediate. wikipedia.orgresearchgate.net This aglycone then undergoes a spontaneous rearrangement, known as the Lossen rearrangement, to form various bioactive compounds. wikipedia.orgpsu.edu The primary and most common product formed under neutral pH conditions is an isothiocyanate. wikipedia.orgresearchgate.net

In intact plant cells, glucoerucin and myrosinase are physically separated to prevent premature hydrolysis. researchgate.netfrontiersin.org Glucosinolates are typically stored in specialized "S-cells," while myrosinase is localized in distinct idioblasts called myrosin cells, often within vacuoles as myrosin grains or as cytosolic enzymes. wikipedia.orgresearchgate.netfrontiersin.org This compartmentalization ensures the stability of glucoerucin within the plant.

The activation of the so-called "mustard oil bomb" occurs when the plant tissue is damaged, for instance, by herbivores, pathogens, or food processing like chopping and chewing. nih.govwikipedia.orgnih.gov This disruption brings myrosinase into contact with glucoerucin, initiating the rapid hydrolysis process. researchgate.netfrontiersin.org This defense mechanism is highly effective, as the resulting hydrolysis products are often toxic or deterrent to pests and pathogens. wikipedia.orgresearchgate.net

Formation of Hydrolysis Products

The hydrolysis of glucoerucin can yield several different products, with the specific outcome being dependent on the reaction conditions such as pH and the presence of various protein cofactors. nih.govwikipedia.org

Under neutral pH conditions, the enzymatic hydrolysis of glucoerucin by myrosinase predominantly yields erucin (B1671059) (4-(methylthio)butyl isothiocyanate). nih.govnih.gov Erucin is the isothiocyanate analogue of sulforaphane (B1684495) and is recognized for its various health-promoting properties. nih.govmdpi.com The formation of erucin is the result of the spontaneous Lossen rearrangement of the unstable aglycone intermediate that is formed after myrosinase cleaves the glucose moiety from glucoerucin. wikipedia.orgpsu.edu Studies have shown that the highest concentrations of erucin are observed shortly after the germination of broccoli sprouts. nih.gov

In addition to erucin, the hydrolysis of glucoerucin can also lead to the formation of erucin nitrile (5-(methylthio)pentanenitrile). nih.govmdpi.com Erucin nitrile is responsible for the characteristic aroma in the roots of broccoli. mdpi.com The formation of nitriles is generally favored under acidic conditions (pH < 5.0) and can be influenced by the presence of ferrous ions (Fe²⁺) and specific proteins. nih.govwikipedia.orgresearchgate.net Research on broccoli sprouts has indicated that after the initial days of germination, the concentration of erucin nitrile can surpass that of erucin. nih.gov

The enzymatic breakdown of glucosinolates, including glucoerucin, can be directed to form simple nitriles and, in the case of alkenyl glucosinolates, epithionitriles. nih.govnih.gov While erucin is a non-alkenyl glucosinolate and thus does not form epithionitriles, the presence of certain specifier proteins can promote the formation of simple nitriles from its aglycone. frontiersin.orgmdpi.com These alternative products are generally considered to have limited biological activity compared to their isothiocyanate counterparts. nih.gov

Role of Specifier Proteins in Directing Hydrolysis

Specifier proteins are crucial cofactors that modulate the outcome of glucoerucin hydrolysis without possessing any hydrolytic activity themselves. nih.govmdpi.com They act on the unstable aglycone intermediate formed by myrosinase action, diverting the reaction away from isothiocyanate formation and towards the production of nitriles or other compounds. psu.edumdpi.com

There are several types of specifier proteins, including:

Nitrile-Specifier Proteins (NSPs): These proteins promote the formation of simple nitriles. nih.govmdpi.com

Epithiospecifier Proteins (ESPs): ESPs facilitate the formation of epithionitriles from alkenyl glucosinolates and can also promote the formation of simple nitriles from non-alkenyl glucosinolates like glucoerucin. nih.govfrontiersin.orgmdpi.com The activity of ESPs can be influenced by factors such as pH and the presence of ferrous ions. mdpi.comacs.org

Thiocyanate-Forming Protein (TFP): This protein directs the hydrolysis towards the formation of thiocyanates. nih.govmdpi.com

The presence and activity of these specifier proteins can explain why, in some instances, the yield of erucin is lower than that of erucin nitrile. nih.gov For example, the removal of ESP during myrosinase purification has been shown to eliminate the production of nitriles, resulting in the formation of only isothiocyanates. acs.org

Epithio-Specifier Protein (ESP)

The Epithio-Specifier Protein (ESP) is a key factor that modifies the outcome of glucosinolate hydrolysis. nih.govfrontiersin.org While ESP is primarily known for catalyzing the formation of epithionitriles from terminal alkenyl glucosinolates, it also directs the hydrolysis of non-alkenyl glucosinolates, like glucoerucin, toward the formation of simple nitriles. frontiersin.orgdpi.qld.gov.au In the case of glucoerucin, the presence of active ESP channels the unstable aglycone to form erucin nitrile (5-(methylthio)pentanenitrile) at the expense of erucin. nih.govmdpi.com ESP acts as a non-catalytic cofactor to myrosinase, and its activity is crucial in determining the ratio of nitrile to isothiocyanate produced. dpi.qld.gov.aumdpi.com Studies on broccoli, a plant containing both glucoerucin and its precursor glucoraphanin (B191350), have identified ESPs that play an essential role in promoting the production of their corresponding nitriles. nih.govmdpi.com The protein itself has a molecular weight of 30-40 kDa and its function is dependent on the presence of ferrous iron (Fe²⁺) as a cofactor. mdpi.com

Nitrile-Specifier Protein (NSP)

Nitrile-Specifier Proteins (NSPs) represent another class of proteins that promote the formation of simple nitriles from glucosinolate hydrolysis. frontiersin.orgnih.gov Structurally related to ESPs, NSPs share 30–45% sequence homology but are distinguished by their inability to generate epithionitriles from alkenyl glucosinolates. nih.gov Like ESPs, NSPs function in conjunction with myrosinase to divert the reaction from isothiocyanate formation. mdpi.comnih.gov When glucoerucin is hydrolyzed in the presence of NSPs, the production of erucin nitrile is favored. mdpi.com The cooperative action of NSPs with myrosinase is not specific to a particular myrosinase enzyme, allowing them to function with myrosinases from different Brassicaceae species. nih.gov Research on Arabidopsis thaliana and broccoli has identified several NSPs that contribute to the nitrile profile observed during the development of these plants. mdpi.commdpi.com

Thiocyanate-Forming Protein (TFP)

A third type of specifier protein, the Thiocyanate-Forming Protein (TFP), can generate organic thiocyanates from specific glucosinolates. doi.orgnih.gov TFP has been identified in a limited number of plant species, and its activity includes the formation of thiocyanates from 4-methylthiobutyl-glucosinolate (glucoerucin). researchgate.net Depending on the glucosinolate substrate, TFP can also catalyze the formation of simple nitriles and epithionitriles. nih.gov For example, TFP from Lepidium sativum can produce both thiocyanates and simple nitriles from benzylglucosinolate. nih.gov The identification of TFP adds another layer of complexity to the hydrolysis of glucoerucin, potentially leading to the formation of 4-(methylthio)butyl thiocyanate in addition to erucin and erucin nitrile.

| Specifier Protein | Abbreviation | Primary Hydrolysis Product from Glucoerucin | Reference |

|---|---|---|---|

| Epithio-Specifier Protein | ESP | Erucin Nitrile | nih.govmdpi.com |

| Nitrile-Specifier Protein | NSP | Erucin Nitrile | mdpi.comnih.gov |

| Thiocyanate-Forming Protein | TFP | 4-(methylthio)butyl thiocyanate, Erucin Nitrile | nih.govresearchgate.net |

Influence of Environmental Factors on Hydrolysis Patterns

The enzymatic hydrolysis of glucoerucin is not solely dependent on the presence of myrosinase and specifier proteins; it is also significantly influenced by the physicochemical conditions of the reaction environment. nih.gov Factors such as pH and the concentration of specific metal ions can alter enzyme and specifier protein activity, thereby shifting the balance of hydrolysis products between isothiocyanates and nitriles. acs.orgmdpi.com

pH

The pH of the medium has a profound impact on the outcome of glucoerucin hydrolysis. nih.gov Spontaneous formation of nitriles is generally favored at low pH values because acidic conditions can inhibit the Lossen rearrangement required for isothiocyanate formation. nih.gov Conversely, research has shown that adjusting the pH away from the endogenous plant pH to either more acidic (e.g., pH 4) or more basic (e.g., pH 8) conditions can significantly increase the yield of isothiocyanates. nih.govbohrium.com This effect is largely attributed to the pH-dependent activity of specifier proteins like ESP, which are most active at the typical, slightly acidic pH of plant tissues. nih.gov Therefore, under normal plant conditions, nitrile formation from glucoerucin is often prominent, but this can be modulated by altering the pH during processing.

Metal Ions (e.g., Fe²⁺)

| Environmental Factor | Condition | Effect on Glucoerucin Hydrolysis | Mechanism | Reference |

|---|---|---|---|---|

| pH | Low (Acidic) | Favors nitrile (erucin nitrile) formation | Inhibits Lossen rearrangement | nih.gov |

| Endogenous Plant (Slightly Acidic) | Promotes nitrile formation | Optimal pH for specifier protein (e.g., ESP) activity | nih.gov | |

| Acidic (pH 4) or Basic (pH 8) | Increases isothiocyanate (erucin) formation | Inhibits specifier protein activity | nih.govbohrium.com | |

| Metal Ions | Presence of Fe²⁺ | Favors nitrile (erucin nitrile) formation | Acts as a required cofactor for ESP | mdpi.comresearchgate.net |

Interconversion with Other Glucosinolates and their Derivatives

Glucoerucin and its hydrolysis product, erucin, are part of a metabolic network that allows for their interconversion with other related glucosinolates and their derivatives. Specifically, a close metabolic relationship exists between glucoerucin and glucoraphanin, which differ only by the oxidation state of the sulfur atom in their side chain (a methylthio group in glucoerucin and a methylsulfinyl group in glucoraphanin).

In vivo studies in humans have demonstrated that interconversion occurs between erucin and sulforaphane (the isothiocyanate derived from glucoraphanin). mdpi.com This suggests that after the hydrolysis of the parent glucosinolates, the resulting isothiocyanates can be metabolically converted, likely through oxidation of erucin to sulforaphane or reduction of sulforaphane to erucin. mdpi.com Further evidence from studies in mice fed broccoli leaf flour showed the presence of intact glucoerucin in the plasma, liver, and kidneys, highlighting its absorption and bioavailability alongside glucoraphanin-derived products. researchgate.net Additionally, an in vitro study has shown that glucoerucin can be directly oxidized to form glucoraphanin. researchgate.net This bioconversion capacity indicates that the presence of one compound can lead to the formation of the other within biological systems, which is significant for understanding their metabolic fate.

Reduction of Glucoraphanin to Glucoerucin

A primary metabolic pathway for glucoraphanin in the human gut is its reduction to glucoerucin. frontiersin.org This conversion is not typically carried out by human enzymes but is a function of the gut microbiota. frontiersin.orgcambridge.orgfrontiersin.org When plant-derived myrosinase is inactivated, such as through cooking, glucoraphanin transits to the lower gastrointestinal tract where it is metabolized by commensal bacteria. researchgate.netfrontiersin.org

In vitro studies using human fecal fermentation models have demonstrated a time-dependent decrease in glucoraphanin concentration with a corresponding increase in glucoerucin levels. uea.ac.ukresearchgate.net For instance, after incubation of glucoraphanin with a human fecal inoculum, glucoerucin appeared in significant concentrations after 8 and 24 hours, coinciding with a sharp decrease in glucoraphanin. researchgate.net This bacterial-mediated reduction reaction has been observed in multiple ex vivo culturing experiments. cambridge.org Studies with specific bacterial groups have shown that Enterobacteriaceae, in particular, are capable of transforming glucoraphanin into glucoerucin. nih.gov Animal models corroborate these findings; rats administered glucoraphanin were found to excrete the reduced form, glucoerucin, in their urine. researchgate.net

Oxidation of Glucoerucin to Glucoraphanin

While the reduction of glucoraphanin to glucoerucin is a well-documented microbial process, the reverse reaction—the oxidation of glucoerucin to glucoraphanin—has also been described, primarily in a chemical context. A semi-synthetic method has been developed to produce glucoraphanin through the chemoselective oxidation of natural glucoerucin isolated from Eruca sativa (rocket) seeds. nih.gov In laboratory settings, this oxidation can be achieved using reagents like hydrogen peroxide. researchgate.net

In vivo, the interconversion between these compounds and their respective isothiocyanates (sulforaphane and erucin) is possible. frontiersin.orgfrontiersin.orgresearchgate.net The presence of sulforaphane in vivo could potentially arise from the oxidation of erucin, which is derived from glucoerucin, suggesting that a similar oxidative conversion may occur at the glucosinolate level. cambridge.org This indicates a dynamic relationship between glucoerucin and glucoraphanin within biological systems, allowing for their potential interconversion. researchgate.net

Microbial Metabolism of Glucoerucin (in in vitro or animal models)

Once formed from glucoraphanin or ingested directly, glucoerucin is further metabolized by the gut microbiota. frontiersin.orgnih.gov The primary metabolic fate of glucoerucin through microbial action is its hydrolysis into the isothiocyanate erucin and the corresponding erucin nitrile. nih.govfrontiersin.org This process is dependent on the enzymatic machinery of specific gut bacteria.

Bacterial Myrosinase-Like Activity

The hydrolysis of glucosinolates such as glucoerucin is catalyzed by myrosinase enzymes (thioglucoside glucohydrolases). mdpi.comwikipedia.org While these enzymes are present in cruciferous plants, they are often inactivated by heat during cooking. frontiersin.orgnih.gov In such cases, the myrosinase-like activity of the human gut microbiota becomes essential for the conversion of glucosinolates into bioactive compounds like isothiocyanates. frontiersin.orgcambridge.orgfrontiersin.org

This bacterial enzymatic activity cleaves the thio-linked glucose from the glucoerucin molecule, leading to an unstable aglycone that rearranges to form erucin or erucin nitrile. wikipedia.orgnih.gov The precise nature of bacterial myrosinases is still under investigation, and knowledge of specific enzymes is limited. nih.govnih.gov However, the functional activity is well-established across numerous studies. nih.govfrontiersin.org Interestingly, some studies have found it difficult to demonstrate this myrosinase activity in cell-free bacterial extracts, suggesting the enzymatic process may be more efficient in or require intact bacterial cells. uea.ac.ukuea.ac.uk

Specific Bacterial Strains Involved in Glucoerucin Metabolism

Several bacterial genera and species residing in the human gut have been identified as having the capacity to metabolize glucoerucin and other glucosinolates. frontiersin.orgfrontiersin.org In vitro studies have shown that various tested bacteria can effectively metabolize glucoerucin into erucin and erucin nitrile. nih.gov

Research has identified specific strains with this metabolic capability. Escherichia coli, Enterococcus casseliflavus, and Lactobacillus agilis have demonstrated the ability to hydrolyze glucosinolates to produce isothiocyanates. frontiersin.org A comparative study showed that Enterobacteriaceae, such as E. coli Nissle 1917 and Enterobacter cloacae, efficiently reduce glucoraphanin to glucoerucin. nih.gov In contrast, lactic acid bacteria, including Lactobacillus plantarum and Lactococcus lactis, were found to metabolize glucosinolates primarily into nitriles. nih.gov Bifidobacteria have also been shown to biotransform glucosinolates. d-nb.inforesearchgate.net

The table below summarizes findings on specific bacterial strains and their role in the metabolism of glucoerucin or its direct precursor, glucoraphanin.

| Bacterial Strain/Group | Metabolic Action on Glucoraphanin/Glucoerucin | Primary Products | Reference |

|---|---|---|---|

| Escherichia coli Nissle 1917 | Reduction of glucoraphanin | Glucoerucin, small amounts of erucin nitrile | nih.gov |

| Enterobacter cloacae | Reduction of glucoraphanin | Glucoerucin, small amounts of erucin nitrile | nih.gov |

| Escherichia coli VL8 | Metabolism of glucoraphanin and other glucosinolates | Isothiocyanates (ITCs) and nitriles | uea.ac.ukfrontiersin.orguea.ac.uk |

| Enterococcus casseliflavus CP1 | Metabolism of various glucosinolates | Isothiocyanates (ITCs) and nitriles | frontiersin.orguea.ac.uk |

| Lactic Acid Bacteria (e.g., Lactobacillus plantarum, Lactococcus lactis) | Metabolism of glucoraphanin | Iberverin nitrile, erucin nitrile, sulforaphane nitrile | nih.gov |

| Bifidobacterium species (e.g., B. adolescentis) | Metabolism of various glucosinolates | Nitriles (from sinigrin (B192396) and glucotropaeolin) | d-nb.inforesearchgate.net |

Ecological and Biological Functions of Glucoerucin in Plants

Role in Plant Defense Mechanisms

The primary role of glucoerucin in plants is as a defense compound. srce.hrmdpi.comresearchgate.net It is part of the glucosinolate-myrosinase system, a chemical defense mechanism that is activated upon tissue damage. srce.hrresearchgate.netnih.gov When plant tissues are wounded by herbivores or pathogens, glucoerucin comes into contact with the myrosinase enzyme, leading to its hydrolysis. srce.hrnih.gov This process releases biologically active compounds, most notably isothiocyanates, which are toxic or deterrent to a wide range of organisms. researchgate.net

Glucoerucin and its hydrolysis products are effective deterrents against many generalist insect herbivores. researchgate.net The toxicity of these compounds can negatively impact insect growth, development, and survival. biorxiv.org For instance, studies on various insect species have demonstrated the defensive role of glucosinolates like glucoerucin. The presence of these compounds in plant tissues can deter feeding by generalist herbivores. plos.org While generalist insects are often repelled, some specialist herbivores that have adapted to feed on Brassicaceae plants can tolerate or even use glucosinolates as feeding stimulants. plos.org

Research has shown that the application of jasmonic acid, a plant hormone involved in defense signaling, can increase the production of certain glucosinolates, including glucoerucin, which in turn enhances the plant's resistance to generalist herbivores like Spodoptera littoralis. biorxiv.orgfrontiersin.org However, this induced defense may not be as effective against specialist herbivores such as Pieris brassicae, which have evolved mechanisms to overcome these chemical defenses. biorxiv.org

Table 1: Effect of Glucoerucin and Related Compounds on Insect Herbivores

| Herbivore Species | Plant Species | Effect of Glucoerucin/Glucosinolates | Reference |

|---|---|---|---|

| Spodoptera littoralis (Generalist) | Cardamine hirsuta | Increased plant resistance following JA-induced glucosinolate production. | frontiersin.org |

| Pieris brassicae (Specialist) | Brassica oleracea | Less affected by JA-induced glucosinolate defenses. | biorxiv.org |

| Mamestra brassicae (Generalist) | Arabidopsis thaliana | Larval weight gain is higher on plants lacking aliphatic glucosinolates. | plos.org |

| Myzus persicae (Generalist Aphid) | Brassica oleracea | Larger populations on drought-stressed plants with lower glucosinolate levels. | researchgate.net |

The hydrolysis products of glucoerucin exhibit significant antimicrobial properties. Isothiocyanates derived from glucoerucin have been shown to be fungitoxic. nrel.govscispace.com For example, research indicates that isothiocyanates from thiofunctionalized glucosinolates like glucoerucin are more effective against fungal pathogens such as Pythium irregulare and Rhizoctonia solani compared to products from other types of glucosinolates. nrel.gov This suggests that plants containing glucoerucin, such as Eruca sativa, may have enhanced resistance to certain fungal diseases. nrel.gov

The antimicrobial activity extends to bacteria as well. mdpi.com Hydrolysates from the seeds of Lobularia libyca, which contain glucoerucin, have demonstrated significant activity against Candida albicans and Pseudomonas aeruginosa. mdpi.com The release of these biocidal compounds upon pathogen attack is a crucial part of the plant's innate immune response. nih.govmdpi.com

Glucoerucin and its breakdown products also play a role in defending against soil-borne pests, particularly nematodes. nih.gov The release of isothiocyanates into the soil, a process known as biofumigation, can suppress nematode populations. journalijar.comcabidigitallibrary.org Studies have shown that glucoerucin, along with other glucosinolates like glucotropaeolin (B1208891) and sinigrin (B192396), exhibits strong nematicidal activity. nih.gov The incorporation of plant material from species rich in glucoerucin, such as Eruca sativa, into the soil can therefore help to control plant-parasitic nematodes like root-knot nematodes (Meloidogyne spp.). journalijar.comppjonline.org The effectiveness of this control is linked to the identities and concentrations of the glucosinolates present in the plant tissue. journalijar.com

Plants can alter their glucosinolate profiles, including the concentration of glucoerucin, in response to various abiotic stresses such as salinity and drought. maxapress.commdpi.com This response can be complex and depends on the plant species, the specific stressor, and the duration of exposure.

Under salt stress, for instance, some studies have reported an increase in the content of certain glucosinolates, including glucoerucin, in plants like broccoli. nih.govnih.gov In rocket plants (Eruca sativa), exposure to moderate salt concentrations led to a significant increase in glucoerucin levels. mdpi.comunifi.it This suggests that glucoerucin may be involved in the plant's physiological response to salinity.

Table 2: Influence of Abiotic Stress on Glucoerucin Content in Different Plant Species

| Plant Species | Abiotic Stress | Effect on Glucoerucin Content | Reference |

|---|---|---|---|

| Broccoli (Brassica oleracea var. italica) | Salinity (40-160 mM NaCl) | Increased | nih.gov |

| Rocket (Eruca sativa) | Salinity (34 mM NaCl) | Increased | mdpi.comunifi.it |

| Broccoli (Brassica oleracea var. italica) | Drought | Decreased | mdpi.com |

| Kale (Brassica oleracea var. acephala) | Drought | Decreased | mdpi.com |

Contribution to Plant-Environment Interactions

Beyond direct defense, glucoerucin contributes to broader plant-environment interactions, including allelopathy. mdpi.comnih.gov Allelopathy is the phenomenon where a plant releases biochemicals that influence the growth and development of other organisms in its vicinity. The hydrolysis products of glucoerucin released from plant residues can inhibit the germination and growth of other plant species, thus reducing competition for resources. nrel.gov

Furthermore, the presence of glucoerucin and other glucosinolates in root exudates can influence the composition of the soil microbiome. europa.eu These compounds can selectively inhibit or promote the growth of certain soil microorganisms, which can have indirect effects on plant health and nutrient cycling.

Influence on Plant Phenotypes and Traits

The presence and concentration of glucoerucin can influence certain plant phenotypes and traits. nih.gov For example, the pungent flavor of rocket leaves (Eruca sativa) is largely attributed to the breakdown products of glucosinolates, with glucoerucin being a major contributor. researchgate.net This trait is a direct consequence of the plant's chemical defense system.

Analytical Methodologies for Glucoerucin Research

Extraction and Purification Techniques for Research Applications

The initial step in glucoerucin research involves its extraction from plant material, commonly from the seeds and sprouts of rocket (Eruca sativa Mill.). acs.org A prevalent method begins with grinding the seeds into a fine powder, followed by defatting with a solvent like hexane. acs.org To prevent enzymatic degradation by myrosinase, the defatted meal is treated with boiling 70% ethanol (B145695), which deactivates the enzyme and facilitates the extraction of intact glucosinolates. acs.org Alternative methods have explored different extraction solvents, such as cold methanol (B129727) and boiling water, with cold methanol extraction showing comparable or superior performance for many glucosinolates. whiterose.ac.uk

Following extraction, purification is crucial to isolate glucoerucin from other co-extracted compounds. Anion-exchange chromatography is a widely used technique for this purpose. acs.org In this method, the crude extract is loaded onto an anion-exchange resin, such as DEAE-Sephadex A-25. acs.org The glucosinolates, being anionic, bind to the resin, while neutral and cationic impurities are washed away. Elution of the purified glucosinolates can then be achieved. For further purification, gel-filtration chromatography using materials like Sephadex G10 can be employed to remove remaining contaminants. acs.org

Another approach to purification involves the use of macroporous crosslinked copolymer adsorbents. researchgate.net Resins like poly(glycidyl methacrylate) (PGMA) and its amine-modified derivatives have been shown to be effective in purifying glucoerucin from crude extracts. researchgate.net By using a combination of different adsorbent columns, it's possible to decolorize and isolate glucoerucin in a single process. researchgate.net High-speed counter-current chromatography (HSCCC) has also been successfully used for the separation and purification of glucosinolates, offering an advantage in that there is no irreversible solute adsorption. researchgate.net

A common practice in glucosinolate analysis involves a desulfation step, where the sulfate (B86663) group is enzymatically removed by sulfatase. acs.orgnih.gov This conversion to desulfoglucosinolates can improve chromatographic separation and identification by HPLC. whiterose.ac.uk However, this step can also lead to incomplete reactions or degradation of certain glucosinolates. whiterose.ac.uk Therefore, methods for analyzing intact glucosinolates are often preferred.

| Technique | Principle | Application in Glucoerucin Research | Reference |

| Solvent Extraction | Utilizes solvents to dissolve glucoerucin from plant material. | Initial extraction from ground, defatted seeds using boiling ethanol or cold methanol. | acs.orgwhiterose.ac.uk |

| Anion-Exchange Chromatography | Separates molecules based on their net charge. | Purification of negatively charged glucoerucin from crude extracts using resins like DEAE-Sephadex. | acs.org |

| Gel-Filtration Chromatography | Separates molecules based on their size. | Further purification of glucoerucin by removing contaminants of different molecular sizes. | acs.org |

| Macroporous Adsorbent Resins | Utilizes adsorbent materials to bind and elute glucoerucin. | Decolorization and isolation of glucoerucin from crude plant extracts. | researchgate.net |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition chromatography without a solid support matrix. | Separation and purification of glucosinolates from crude homogenates. | researchgate.net |

| Sulfatase Treatment | Enzymatic removal of the sulfate group. | Conversion to desulfoglucosinolates to potentially improve HPLC analysis, though not always necessary. | acs.orgwhiterose.ac.uknih.gov |

Chromatographic Techniques

Chromatography is the cornerstone for the separation and quantification of glucoerucin. High-performance liquid chromatography (HPLC) is the most common technique employed, often in a reversed-phase mode. researchgate.netresearchgate.netnih.govnih.govcreative-proteomics.comau.dk

HPLC is a powerful analytical tool for separating and quantifying individual glucosinolates like glucoerucin. mdpi.commdpi.com The method typically involves injecting the purified extract onto an HPLC column, where compounds are separated based on their interactions with the stationary and mobile phases. nih.gov For glucosinolate analysis, detection is often performed using a photodiode array (PDA) or ultraviolet (UV) detector, commonly at a wavelength of 229 nm or 235 nm. acs.orgmdpi.com

A standard protocol for glucosinolate analysis, including that of glucoerucin, involves the analysis of their desulfo-derivatives. acs.org This is often done to achieve better separation and identification. However, methods for the direct analysis of intact glucosinolates are also widely used to avoid potential issues with the desulfation step. mdpi.comnih.gov The quantification of glucoerucin is typically achieved by comparing its peak area in the chromatogram to that of a known concentration of a reference standard, such as sinigrin (B192396), and applying a relative response factor. acs.org

Reversed-phase liquid chromatography (RP-LC) is the most frequently used mode of HPLC for glucoerucin analysis. creative-proteomics.comwikipedia.orgphenomenex.com In RP-LC, a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. mdpi.comphenomenex.com The mobile phase is typically a gradient mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as formic acid or trifluoroacetic acid to improve peak shape. nih.govmdpi.com

This setup allows for the effective separation of glucosinolates based on their hydrophobicity. wikipedia.org More hydrophobic compounds interact more strongly with the stationary phase and thus elute later. While effective, the high polarity of glucosinolates can sometimes pose a challenge for retention on traditional RP columns. acs.org To address this, hydrophilic interaction liquid chromatography (HILIC) has emerged as an alternative, utilizing a polar stationary phase and a less polar mobile phase, which can be more suitable for highly polar compounds like glucosinolates. acs.org

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an indispensable tool for the identification and structural elucidation of glucoerucin, often coupled with liquid chromatography (LC-MS). researchgate.netresearchgate.netnih.govnih.govcreative-proteomics.comau.dkmdpi.com MS provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. researchgate.net

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like glucosinolates. researchgate.netnih.govcreative-proteomics.commdpi.com ESI-MS is commonly operated in the negative ion mode for glucosinolate analysis, as these compounds readily form deprotonated molecules [M-H]⁻. nih.govmdpi.com For glucoerucin, the deprotonated precursor ion is observed at an m/z of 420. researchgate.netmdpi.com In addition to the precursor ion, adduct ions, such as [2M-H]⁻, may also be detected, providing further confirmation of the compound's identity. nih.gov

Tandem mass spectrometry (MS/MS) provides an additional layer of structural information and selectivity, making it a powerful technique for the unambiguous identification and quantification of glucoerucin in complex mixtures. nih.govcreative-proteomics.commdpi.com In an MS/MS experiment, a specific precursor ion, such as the [M-H]⁻ ion of glucoerucin, is selected and fragmented. The resulting fragment ions are then analyzed.

A characteristic fragmentation pattern for glucosinolates in negative ion mode MS/MS is the generation of a fragment ion at m/z 97, which corresponds to [SO₃H]⁻. mdpi.com This specific fragmentation is often used in a technique called multiple reaction monitoring (MRM), where the mass spectrometer is set to monitor the transition from the precursor ion to a specific fragment ion. mdpi.com For glucoerucin, the MRM transition of m/z 420 → m/z 97 is highly specific and allows for sensitive and selective quantification, even in the presence of co-eluting compounds. mdpi.com This approach significantly enhances the reliability of glucoerucin analysis in various plant and food matrices. mdpi.comnih.gov

| Parameter | Description | Relevance to Glucoerucin Analysis | Reference |

| HPLC Column | Stationary phase for separation. | Typically a reversed-phase C18 column is used. | nih.govmdpi.com |

| Mobile Phase | Solvent system to elute compounds. | A gradient of water and acetonitrile, often with an acid modifier like formic or trifluoroacetic acid. | nih.govmdpi.com |

| Detection Wavelength | Wavelength at which compounds are detected by UV/PDA. | Commonly 229 nm or 235 nm for glucosinolates. | acs.orgmdpi.com |

| Ionization Mode (MS) | Method of ion generation. | Electrospray ionization (ESI) in negative mode is standard for glucosinolates. | nih.govmdpi.com |

| Precursor Ion (m/z) | Mass-to-charge ratio of the intact molecule. | For glucoerucin, the [M-H]⁻ ion is at m/z 420. | researchgate.netmdpi.com |

| Fragment Ion (m/z) | Mass-to-charge ratio of a fragment of the molecule. | A characteristic fragment for glucosinolates is [SO₃H]⁻ at m/z 97. | mdpi.com |

| MRM Transition | Specific precursor-to-fragment ion transition monitored. | For glucoerucin, this is m/z 420 → m/z 97. | mdpi.com |

Quadrupole Ion-Trap Mass Spectrometry (ITMS)

Quadrupole Ion-Trap Mass Spectrometry (ITMS), particularly when coupled with liquid chromatography (LC) and electrospray ionization (ESI), is a cornerstone technique for the comprehensive profiling of intact glucosinolates like glucoerucin from plant extracts. nih.gov This method is highly suitable for analyzing these compounds in their natural state within crude extracts, offering both sensitivity and detailed structural information. nih.gov

In a typical application, glucoerucin is first extracted from the plant matrix, often using a heated methanol/water mixture. The extract is then injected into a reversed-phase liquid chromatography (RP-LC) system, commonly using a C18 column, for separation from other compounds. nih.gov The separated analytes are then introduced into the mass spectrometer via an ESI source, which is highly effective for ionizing glucosinolates. ESI operating in the negative ion mode is particularly well-suited for glucosinolate analysis, as they readily form deprotonated precursor ions [M-H]⁻. nih.gov For glucoerucin, this characteristic ion is observed at a mass-to-charge ratio (m/z) of 420. nih.gov

A key advantage of ITMS is its ability to perform sequential mass spectrometry (MSⁿ). This allows researchers to isolate the precursor ion of interest (e.g., m/z 420 for glucoerucin) and subject it to collision-induced dissociation to generate a series of fragment ions. The resulting fragmentation pattern serves as a structural fingerprint, enabling unambiguous identification and differentiation from other related glucosinolates. nih.gov In multiple reaction monitoring (MRM) modes on related triple quadrupole systems, a diagnostic fragmentation transition for glucoerucin has been identified, yielding a characteristic product ion at m/z 96.9601. researchgate.net This high degree of specificity makes LC-ESI-ITMS a powerful tool for confirming the presence of glucoerucin in complex biological samples. nih.govresearchgate.net

Table 1: Key Parameters in ITMS Analysis of Glucoerucin

| Parameter | Description | Typical Value / Setting | Reference |

|---|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI) in negative mode is used to generate ions. | Negative (-) | nih.gov |

| Precursor Ion | The deprotonated molecular ion [M-H]⁻ of glucoerucin. | m/z 420 | nih.gov |

| Fragmentation | Sequential MS (MSⁿ) or Collision-Induced Dissociation (CID) is used for structural confirmation. | MS/MS | nih.gov |

| Diagnostic Product Ion | A key fragment ion used in targeted MRM analysis for high specificity. | m/z 96.9601 | researchgate.net |

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust analytical technique used for separating and quantifying volatile and semi-volatile organic compounds. ufl.edu The methodology involves vaporizing a sample in a heated inlet and separating its components in a capillary column. As each component elutes from the column, it is burned in a hydrogen-air flame, which ionizes the carbon atoms. chromatographyonline.com This ionization creates an electrical current that is measured by the detector, producing a signal proportional to the amount of the compound present. ufl.educhromatographyonline.com

However, the direct analysis of intact glucoerucin by GC-FID is generally not feasible. Glucoerucin, like other glucosinolates, is a non-volatile salt containing a glucose moiety and a sulfate group, making it thermally unstable and unsuitable for the high temperatures required for GC analysis. ugent.becabidigitallibrary.org

Therefore, GC-based methods for glucoerucin research are typically indirect, focusing on the analysis of its more volatile and thermally stable derivatives or breakdown products. cabidigitallibrary.org Common approaches include:

Analysis of Breakdown Products: Glucoerucin can be enzymatically hydrolyzed by myrosinase to yield volatile isothiocyanates, primarily erucin (B1671059) (4-methylthiobutyl isothiocyanate). This breakdown product can then be readily analyzed by GC-FID. cabidigitallibrary.org

Analysis of Chemical Derivatives: The intact glucosinolate can be chemically altered to create a more volatile derivative. A common procedure involves creating trimethylsilyl (B98337) (TMS) derivatives of the desulfated glucosinolate, which can then be volatilized and analyzed by GC. cabidigitallibrary.org

While GC-FID offers high sensitivity for appropriate compounds, its application to glucoerucin requires additional sample preparation steps to convert the analyte into a form amenable to gas chromatography. cabidigitallibrary.org

Table 2: Applicability of GC-FID for Glucoerucin Analysis

| Analysis Target | Feasibility | Rationale | Reference |

|---|---|---|---|

| Intact Glucoerucin | No | Non-volatile and thermally labile; degrades at GC temperatures. | ugent.becabidigitallibrary.org |

| Glucoerucin Breakdown Products (e.g., Erucin) | Yes | Isothiocyanates are volatile and suitable for GC analysis. Requires prior enzymatic hydrolysis. | cabidigitallibrary.org |

| Glucoerucin Chemical Derivatives (e.g., TMS-derivatives) | Yes | Derivatization increases volatility, allowing for GC analysis. Requires chemical reaction steps. | cabidigitallibrary.org |

Spectroscopic Methods

Spectroscopic methods are indispensable in the study of glucoerucin, providing critical information for both its structural elucidation and quantification. These techniques rely on the interaction of electromagnetic radiation with the molecule to probe its chemical structure, functional groups, and electronic properties.

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy measures the absorption of light in the UV-visible range (typically 200–800 nm). nihs.go.jp This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. researchgate.net While UV spectroscopy is a powerful tool, glucoerucin itself lacks a strong, distinctive chromophore that would allow for its specific identification in a complex mixture by UV analysis alone. libretexts.org